Phenyl 4-chloro-2-nitrobenzenesulfonate
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Overview
Description
Phenyl 4-chloro-2-nitrobenzenesulfonate is an organic compound with the molecular formula C12H8ClNO5S. It is a derivative of benzenesulfonate, featuring a phenyl group, a chlorine atom, and a nitro group attached to the benzene ring. This compound is known for its applications in various chemical reactions and research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
Phenyl 4-chloro-2-nitrobenzenesulfonate can be synthesized through several methods. One common approach involves the sulfonation of 4-chloro-2-nitrobenzene with sulfur trioxide or chlorosulfonic acid, followed by the reaction with phenol to form the desired product. The reaction conditions typically require controlled temperatures and the use of solvents like dichloromethane or chloroform to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale sulfonation processes using automated reactors. The reaction parameters, such as temperature, pressure, and reactant concentrations, are carefully monitored to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Phenyl 4-chloro-2-nitrobenzenesulfonate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The phenyl group can undergo oxidation to form phenolic derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Nucleophilic Substitution: Products include substituted phenyl derivatives.
Reduction: Formation of 4-chloro-2-aminobenzenesulfonate.
Oxidation: Formation of phenolic sulfonates.
Scientific Research Applications
Phenyl 4-chloro-2-nitrobenzenesulfonate is utilized in various scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Applied in the production of dyes, pigments, and other chemical products.
Mechanism of Action
The mechanism of action of phenyl 4-chloro-2-nitrobenzenesulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The nitro and sulfonate groups play crucial roles in its binding affinity and reactivity with target molecules.
Comparison with Similar Compounds
Similar Compounds
- Phenyl 4-chloro-3-nitrobenzenesulfonate
- 4-Chloronitrobenzene
- 4-Chlorobenzenesulfonate
Uniqueness
Phenyl 4-chloro-2-nitrobenzenesulfonate is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of both nitro and sulfonate groups makes it a versatile compound for various chemical transformations and research applications.
Properties
IUPAC Name |
phenyl 4-chloro-2-nitrobenzenesulfonate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClNO5S/c13-9-6-7-12(11(8-9)14(15)16)20(17,18)19-10-4-2-1-3-5-10/h1-8H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMKLRUYIBUJJEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OS(=O)(=O)C2=C(C=C(C=C2)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClNO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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